N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,5-dimethylbenzamide
Description
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-3,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-12-7-13(2)9-14(8-12)18(23)21-15-5-6-17-16(10-15)22-19(24)20(3,4)11-25-17/h5-10H,11H2,1-4H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCGVFPAWWXJBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,5-dimethylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the benzoxazepine ring, followed by the introduction of the benzamide group through amide bond formation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,5-dimethylbenzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Substitution: Various substitution reactions can occur, where functional groups are replaced by others, leading to derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,5-dimethylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,5-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Structural Modifications and Molecular Properties
The following table summarizes key structural and molecular differences between the target compound and analogs from the evidence:
Note: Molecular formula and weight for the target compound are inferred from structural analogs in .
Biological Activity
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,5-dimethylbenzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of benzoxazepines and features a unique tetrahydrobenzo[b][1,4]oxazepine structure. The compound's potential therapeutic applications are linked to its interactions with various biological targets.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C19H22N2O3 |
| Molecular Weight | 314.39 g/mol |
| IUPAC Name | This compound |
The compound features a benzamide moiety attached to a benzoxazepine core. The presence of dimethyl and oxo functional groups contributes to its chemical reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors involved in various cellular pathways. Research indicates that it may modulate pathways related to cell proliferation and apoptosis. The exact mechanisms are still under investigation but may involve the inhibition of key enzymes or receptors that play roles in cancer progression or other diseases.
Anticancer Potential
Several studies have explored the anticancer properties of compounds within the benzoxazepine class. For instance:
- Cell Viability Studies : In vitro studies have shown that derivatives of benzoxazepines can significantly decrease cell viability in various cancer cell lines. For example, compounds similar to N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin) have been noted to inhibit DNA and RNA synthesis in cancer cells by up to 90% at certain concentrations .
- Mechanistic Insights : Research has demonstrated that these compounds may induce apoptosis through mitochondrial pathways and by activating caspases .
Pharmacological Studies
The pharmacological profile of this compound includes:
Study 1: Anticancer Effects on Hepatoma Cells
A study investigated the effects of related compounds on Novikoff hepatoma cells. The results indicated that treatment with certain derivatives led to a significant reduction in viable cell counts (up to 99%) after 96 hours of exposure at specific concentrations .
Study 2: Mechanistic Pathway Analysis
Another research effort focused on understanding the mechanistic pathways influenced by benzoxazepine derivatives. Findings suggested that these compounds could alter signaling pathways associated with cell survival and proliferation through modulation of gene expression related to apoptosis .
Q & A
Basic: What are the recommended synthetic routes for this compound, and what purification methods ensure high yield and purity?
Answer:
The synthesis of benzoxazepine derivatives typically involves multi-step reactions, including cyclization and amide coupling. For this compound, a plausible route involves:
Cyclization : Formation of the benzoxazepine core via condensation of substituted o-aminophenols with ketones or aldehydes under acidic or basic conditions. Evidence from related benzazepine syntheses suggests using cyclization reactions (e.g., heating with POCl₃ or BF₃·Et₂O) .
Amide Coupling : Reacting the benzoxazepin-7-amine intermediate with 3,5-dimethylbenzoyl chloride in the presence of a base (e.g., K₂CO₃) in anhydrous acetonitrile .
Purification : Recrystallization (using solvents like ethanol/water) or column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures high purity. Melting point consistency (e.g., 143–146°C for analogous compounds) validates crystallinity .
Basic: How should researchers characterize the structural integrity of this compound?
Answer:
Use a combination of spectroscopic and analytical techniques:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and ring structure. Compare chemical shifts with computed spectra from PubChem or analogous benzoxazepines .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion confirmation.
- Infrared (IR) Spectroscopy : Identify carbonyl (C=O) and amide (N–H) stretches.
- X-ray Crystallography : Resolve crystal structure for absolute configuration validation (if single crystals are obtainable).
Advanced: How can factorial design optimize reaction conditions for synthesizing this compound?
Answer:
Apply 2^k factorial design to evaluate critical variables (e.g., temperature, catalyst loading, solvent ratio):
Variables : Select factors like reaction time (8–24 hrs), temperature (80–120°C), and base equivalents (1–3 equiv).
Response Metrics : Monitor yield, purity (HPLC), and byproduct formation.
Analysis : Use ANOVA to identify significant factors. For example, highlights that factorial design reduces experimental runs while maximizing data robustness .
Optimization : Refine conditions (e.g., 100°C, 2.5 equiv K₂CO₃) to achieve >90% yield.
Advanced: How to resolve discrepancies in reported melting points or spectral data across studies?
Answer:
Discrepancies may arise from:
- Polymorphism : Different crystal packing (e.g., anhydrous vs. solvated forms). Use differential scanning calorimetry (DSC) to identify polymorphs .
- Impurities : Trace solvents or unreacted intermediates. Validate purity via HPLC (≥95% area) .
- Method Variability : Standardize protocols (e.g., heating rate in melting point determination). Cross-reference with PubChem or Reaxys entries for consensus data .
Advanced: What computational methods predict the reactivity or binding affinity of this compound?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes or receptors). Validate with experimental IC₅₀ values.
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites .
- MD Simulations : Study stability in aqueous or lipid bilayers (e.g., GROMACS).
Basic: What safety protocols are essential given limited toxicity data?
Answer:
- Handling : Use fume hoods, nitrile gloves, and protective eyewear. Avoid inhalation (S22) and skin contact (S24/25) .
- Storage : Inert atmosphere (N₂/Ar) and desiccators to prevent hydrolysis.
- Toxicity Screening : Conduct Ames tests or in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) as preliminary screens .
Advanced: How to analyze reaction mechanisms using kinetic studies or isotopic labeling?
Answer:
- Kinetic Profiling : Monitor reaction progress via in-situ FTIR or NMR. Determine rate constants (k) under varied conditions.
- Isotopic Labeling : Use ¹⁸O-labeled H₂O or D₂O to trace oxygen incorporation in the benzoxazepine ring.
- Theoretical Framework : Link experimental data to mechanistic hypotheses (e.g., SN2 vs. radical pathways) using Eyring plots or computational transition state modeling .
Basic: What storage conditions maintain the compound’s stability?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
